2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13667195
InChI: InChI=1S/C14H11NO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C(=O)O
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol

2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

CAS No.:

Cat. No.: VC13667195

Molecular Formula: C14H11NO4

Molecular Weight: 257.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid -

Specification

Molecular Formula C14H11NO4
Molecular Weight 257.24 g/mol
IUPAC Name 3-amino-4-(4-carboxyphenyl)benzoic acid
Standard InChI InChI=1S/C14H11NO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
Standard InChI Key FYEKGZUXGKAJJQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid belongs to the biphenyl dicarboxylic acid family, featuring a rigid biphenyl backbone with substituents at strategic positions. The molecule’s IUPAC name is 2-amino-4,4'-biphenyldicarboxylic acid, with the molecular formula C₁₄H₁₁NO₄. The amino group at the 2-position introduces nucleophilic character, while the carboxylic acid groups at the 4,4'-positions provide acidic protons and coordination sites for metal ions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight257.24 g/mol
Density1.352–1.47 g/cm³
Boiling Point526.7±50.0 °C (Predicted)
LogP2.40
Vapor Pressure0.0±1.5 mmHg at 25°C
Storage ConditionsSealed, dry, dark, room temperature

The compound’s LogP value of 2.40 indicates moderate lipophilicity, balancing solubility in polar and nonpolar solvents. Its low vapor pressure suggests stability under ambient conditions, aligning with storage recommendations to avoid degradation .

Spectroscopic and Analytical Data

The exact mass of 257.068817 g/mol (determined via high-resolution mass spectrometry) confirms molecular purity. Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic peaks for the amino group (N–H stretch ~3300 cm⁻¹) and carboxylic acid O–H stretches (~2500–3000 cm⁻¹). Nuclear magnetic resonance (NMR) studies would show distinct aromatic proton signals in the δ 6.5–8.0 ppm range, with carboxylic acid protons appearing as broad singlets near δ 12 ppm .

Synthesis and Scalable Production

Reduction of Nitro Precursors

The primary synthesis route involves the catalytic hydrogenation of 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 1314484-59-7). This reaction proceeds under hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst, achieving near-quantitative yields .

Reaction Scheme:

2-Nitro-biphenyldicarboxylic acid+3H2Pd/C2-Amino-biphenyldicarboxylic acid+2H2O\text{2-Nitro-biphenyldicarboxylic acid} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{2-Amino-biphenyldicarboxylic acid} + 2\text{H}_2\text{O}

Optimal conditions include ethanol or tetrahydrofuran as solvents and temperatures of 50–80°C. Post-reduction purification via recrystallization from aqueous ethanol yields >95% purity .

Alternative Synthetic Approaches

Applications in Coordination Chemistry and Materials Science

Metal-Organic Frameworks (MOFs)

The compound’s rigid biphenyl backbone and dual carboxylic acid groups make it an ideal ligand for constructing MOFs. When coordinated to metal ions such as Zn²⁺ or Cu²⁺, it forms porous structures with high surface areas (>1000 m²/g). These MOFs exhibit potential for gas storage (e.g., CO₂, H₂) and heterogeneous catalysis .

Case Study: A Zn-based MOF synthesized using 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid demonstrated a CO₂ adsorption capacity of 4.2 mmol/g at 298 K, surpassing many commercial adsorbents .

Conjugated Polymers and Electronic Materials

The amino and carboxylic acid groups enable functionalization for electronic applications. Copolymerization with thiophene derivatives yields conjugated polymers with tunable bandgaps (1.8–2.4 eV), suitable for organic photovoltaics (OPVs) and light-emitting diodes (OLEDs).

Chemical Reactivity and Derivative Formation

Amino Group Reactivity

The aromatic amino group undergoes electrophilic substitution, facilitating the synthesis of derivatives:

  • Diazotization: Forms diazonium salts for coupling reactions (e.g., azo dyes).

  • Schiff Base Formation: Reacts with aldehydes to generate imine-linked frameworks .

Carboxylic Acid Functionalization

The carboxylic acids participate in esterification and amidation. Reaction with methanol and sulfuric acid produces the dimethyl ester, a precursor for further modifications .

Comparison with Structural Analogues

Table 2: Comparative Analysis of Biphenyldicarboxylic Acid Derivatives

CompoundFunctional GroupsKey Applications
2-Amino-4,4'-biphenyldicarboxylic acid–NH₂, –COOHMOFs, Catalysis
2-Nitro-4,4'-biphenyldicarboxylic acid–NO₂, –COOHPharmaceutical precursors
4,4'-Biphenyldicarboxylic acid–COOHPolymers, Ligands

The amino derivative’s nucleophilic –NH₂ group distinguishes it from nitro and unsubstituted analogues, enabling unique coordination modes and reactivity.

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